molecular formula C28H16N7Na3O12S3 B14457420 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt CAS No. 73398-81-9

2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt

Cat. No.: B14457420
CAS No.: 73398-81-9
M. Wt: 807.6 g/mol
InChI Key: AMPKWFMDRHLIFQ-UHFFFAOYSA-K
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Description

2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is often utilized as a dye due to its intense coloration properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a sulfonated aromatic compound, to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups, enhancing its solubility and dyeing properties.

    Neutralization: Finally, the sulfonated azo compound is neutralized with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Control Systems: For precise control of temperature, pH, and reactant concentrations.

    Purification Techniques: Such as crystallization and filtration to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium dithionite or zinc in acidic conditions for reduction reactions.

    Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Various quinones and other oxidized derivatives.

    Reduction Products: Corresponding amines and their derivatives.

    Substitution Products: Compounds with modified sulfonic acid groups.

Scientific Research Applications

2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in textile dyeing, paper printing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can interact with various substrates. The sulfonic acid groups enhance its solubility and binding affinity to different materials. The molecular targets and pathways involved include:

    Binding to Proteins: The compound can bind to proteins, altering their structure and function.

    Interaction with Nucleic Acids: Potential interactions with DNA and RNA, affecting their stability and function.

    Cellular Uptake: The compound can be taken up by cells, where it may exert its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2’-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6)
  • 1H-Naphtho[2,3-d][1,2,3]triazole

Uniqueness

2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt stands out due to its specific structural features, including the hexahydro-2,4,6-trioxo-5-pyrimidinyl group and multiple sulfonic acid groups. These features confer unique properties such as enhanced solubility, stability, and binding affinity, making it particularly useful in various applications.

Properties

CAS No.

73398-81-9

Molecular Formula

C28H16N7Na3O12S3

Molecular Weight

807.6 g/mol

IUPAC Name

trisodium;2-[3-sulfonato-4-[2-[2-sulfonato-4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate

InChI

InChI=1S/C28H19N7O12S3.3Na/c36-26-25(27(37)30-28(38)29-26)32-31-16-9-7-14(21(11-16)48(39,40)41)5-6-15-8-10-17(12-22(15)49(42,43)44)35-33-20-13-23(50(45,46)47)18-3-1-2-4-19(18)24(20)34-35;;;/h1-13,25H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,36,37,38);;;/q;3*+1/p-3

InChI Key

AMPKWFMDRHLIFQ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6C(=O)NC(=O)NC6=O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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